Supranol brilliant red 3B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

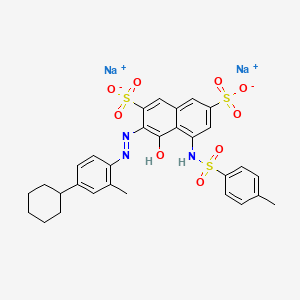

disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O9S3.2Na/c1-18-8-11-23(12-9-18)43(35,36)33-26-17-24(44(37,38)39)15-22-16-27(45(40,41)42)29(30(34)28(22)26)32-31-25-13-10-21(14-19(25)2)20-6-4-3-5-7-20;;/h8-17,20,33-34H,3-7H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFCEDUNPPBHI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5CCCCC5)C)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3Na2O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021300 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-37-0, 8004-53-3 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Red 155 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Supranol Brilliant Red 3B: Navigating the Chemical Complexities

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Identity: Supranol Brilliant Red 3B Nomenclature

A critical first step in utilizing any chemical reagent is confirming its precise identity. In the case of "this compound," this is not a trivial matter. The name is a historical trade name and has been associated with more than one distinct chemical entity, leading to potential ambiguity in research and development. This guide will address the two primary compounds associated with this name: C.I. Acid Red 155 and C.I. Acid Red 114 . It is imperative for researchers to verify the CAS number of their specific reagent to ensure the correct application of data.

Core Chemical Structures and Properties

The fundamental differences in the molecular architecture of these two azo dyes dictate their physical and chemical behaviors.

C.I. Acid Red 155

-

Synonyms: this compound, Acid Red 155, C.I. 18130[1]

-

CAS Number: 8004-53-3[2]

-

Molecular Formula: C₃₀H₂₉N₃Na₂O₉S₃[2]

-

IUPAC Name: disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate[2]

Structural Diagram: C.I. Acid Red 155

Caption: Chemical structure of C.I. Acid Red 114.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for both compounds, allowing for easy comparison.

| Property | C.I. Acid Red 155 | C.I. Acid Red 114 |

| CAS Number | 8004-53-3 [2] | 6459-94-5 [3] |

| Molecular Formula | C₃₀H₂₉N₃Na₂O₉S₃ [2] | C₃₇H₂₈N₄Na₂O₁₀S₃ [3] |

| Molecular Weight | 717.7 g/mol [2] | 830.82 g/mol [3] |

| Appearance | Not specified | Dark red powder [4] |

| Solubility | Soluble in water and ethanol. [5] | Soluble in water (60 g/L at 90 °C). [3]Less than 0.1 mg/mL at 72.5 °F. [4] |

| Chemical Class | Azo Dye [2] | Bis-azo Dye [6] |

Synthesis and Manufacturing Insights

Understanding the synthesis pathway of these dyes provides context for potential impurities and handling considerations.

Synthesis of C.I. Acid Red 114: This bright red anionic bis-azo dye is manufactured through a multi-step process. It begins with the conversion of 3,3′-dimethylbenzidine (ortho-tolidine) to its tetraazonium salt. This intermediate is then successively coupled to 2-naphthol-6,8-disulfonic acid (G acid) and phenol. The final step involves the esterification of the phenol hydroxy group with para-tolylsulfonyl chloride. [6] Synthesis of C.I. Acid Red 155: The preparation involves the diazo coupling of 2-Methyl-4-cyclohexylaniline with 4-Hydroxy-5-(phenylsulfonamido)naphthalene-2,7-disulfonic acid. [5]

Applications in Research and Industry

Both dyes, being acid dyes, are primarily used for coloring various materials.

C.I. Acid Red 114 is utilized for dyeing wool, silk, jute, and leather. [6]It can be applied from a weak acid bath for wool or a neutral to acetic acid bath for silk. [6]It is also used for direct printing on wool and silk. [6]In a research context, it has been identified as a potent inhibitor of the vesicular L-glutamate carrier. [7] C.I. Acid Red 155 is also used as a dye, with its solubility in water and ethanol making it versatile for various applications. [5]

Spectroscopic and Chemical Behavior

The behavior of these dyes in different chemical environments is a key indicator of their stability and application range.

For C.I. Acid Red 155 , it presents as a colorful red with a blueish light. In a strong sulfuric acid solution, it appears purple, which dilutes to pink. [5]When strong hydrochloric acid is added to its aqueous solution, the product is red; however, adding a thick sodium hydroxide solution results in a red wine color. [5]

Safety and Toxicological Profile

Azo dyes as a class have been subject to scrutiny regarding their metabolic byproducts.

C.I. Acid Red 114 has undergone more extensive toxicological evaluation. It has been demonstrated that in vivo, the azo bonds can be reductively cleaved to yield 3,3′-dimethylbenzidine. [6]The International Agency for Research on Cancer (IARC) has determined that there is inadequate evidence for the carcinogenicity of C.I. Acid Red 114 in humans, though it is considered an animal carcinogen. [4][6]It was found to be mutagenic to Salmonella typhimurium strains under reducing conditions but did not show mutagenic or genotoxic effects in several other assays, including those involving Drosophila melanogaster and primary rat hepatocytes. [6] For any laboratory use, it is crucial to consult the most current Safety Data Sheet (SDS) for detailed handling, storage, and disposal procedures. [8][9]Standard precautionary measures should include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid skin and eye contact. [8]

Experimental Protocol: Adsorption Studies

Acid dyes like this compound are often subjects in environmental research, particularly in studies focused on their removal from wastewater.

Objective: To determine the adsorption capacity of a novel adsorbent for the removal of an acid dye from an aqueous solution.

Methodology:

-

Preparation of Stock Solution: A stock solution of the dye (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount in deionized water.

-

Batch Adsorption Experiments: A series of experiments are conducted in flasks containing a fixed volume of dye solution of a known initial concentration.

-

Adsorbent Addition: A specific mass of the adsorbent material is added to each flask.

-

Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined time to reach equilibrium.

-

Sample Analysis: After equilibration, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of the dye in the supernatant is determined using UV-Vis spectrophotometry at its maximum absorption wavelength.

-

Data Analysis: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated.

Experimental Workflow: Batch Adsorption Study

Caption: Workflow for a typical batch adsorption experiment.

Conclusion

This compound is a valuable dye with applications in various industries and research fields. However, the ambiguity of its name necessitates a diligent approach from scientists to confirm the exact chemical identity through its CAS number. Understanding the distinct properties of C.I. Acid Red 155 and C.I. Acid Red 114 is crucial for the reproducibility and accuracy of experimental results. This guide provides a foundational understanding of these compounds, empowering researchers to proceed with their work in an informed and scientifically rigorous manner.

References

-

ChemWhat. (n.d.). This compound CAS#: 8004-53-3. Retrieved from [Link]

-

World Dye Variety. (2012). Acid Red 114. Retrieved from [Link] [3]10. PubChemLite. (n.d.). This compound (C30H31N3O9S3). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical formula of Acid Red 114 dye. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supranol brilliant red G. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 2,7-naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-chloro-6-((4-sulfophenyl)amino). In PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of brilliant red 3B-A. Retrieved from [Link]

-

MDPI. (2022). Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. Water, 14(3), 398. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet. Retrieved from [Link] [8]21. ChemBK. (2024). Procion Brilliant Red H 3B. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Brilliant Red 5B. Retrieved from [Link]

Sources

- 1. 8004-53-3,this compound [lookchemicals.com]

- 2. This compound | C30H29N3Na2O9S3 | CID 136666673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. C.I. Acid Red 114 | C37H28N4Na2O10S3 | CID 22960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 8004-53-3 [chemicalbook.com]

- 6. CI ACID RED 114 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. carlroth.com [carlroth.com]

"Acid Red 155" dye mechanism of action

An In-Depth Technical Guide to the Biological Mechanism of Action of Acid Red 155

Introduction

Acid Red 155 (C.I. 18130) is a synthetic monoazo dye characterized by its vibrant red hue and solubility in water.[1] While its primary application lies within the textile industry for dyeing materials like wool, silk, and nylon, its biological significance and potential toxicological impact are of increasing interest to researchers, toxicologists, and drug development professionals. The mechanism of action of Acid Red 155 in a biological context is not therapeutic; rather, it is defined by its metabolic fate following exposure, primarily through ingestion. This guide provides a detailed exploration of the core mechanism of Acid Red 155, focusing on its metabolic activation by the intestinal microbiota, the subsequent generation of potentially hazardous metabolites, and the methodologies employed to investigate these processes.

Chemical & Physical Properties

The biological activity of Acid Red 155 is intrinsically linked to its chemical structure. As a member of the azo dye class, its defining feature is the nitrogen-nitrogen double bond (-N=N-), which serves as the chromophore responsible for its color.[1] The presence of sulfonate groups (-SO₃⁻) imparts significant water solubility, which influences its absorption and excretion pathways.[2]

| Property | Value | Source |

| C.I. Name | Acid Red 155, C.I. 18130 | [1] |

| CAS Number | 8004-53-3 | [1] |

| Molecular Formula | C₃₀H₂₉N₃Na₂O₉S₃ | [1] |

| Molecular Weight | 717.74 g/mol | [1] |

| Class | Monoazo Dye | [1] |

| Solubility | Soluble in water and ethanol. | [1] |

Core Mechanism: Reductive Bioactivation by Gut Microbiota

The principal mechanism of action for Acid Red 155, and azo dyes in general, is not initiated by the parent molecule itself but by its metabolic transformation within the gastrointestinal tract.[3][4] The low-oxygen environment of the gut provides an ideal setting for the reductive cleavage of the azo bond, a process primarily mediated by enzymes known as azoreductases, which are produced by a diverse range of intestinal bacteria.[3][5]

This enzymatic reduction breaks the -N=N- linkage, leading to the decolorization of the dye and the formation of constituent aromatic amines.[2][5] These resulting metabolites are often colorless but are of significant toxicological concern, as many aromatic amines are known to be genotoxic and carcinogenic.[3][5][6] Therefore, the parent dye can be considered a pro-drug or pro-toxin, which is activated by the metabolic machinery of the gut microbiome.

There are several characterized types of bacterial azoreductases, including flavin-dependent and flavin-free enzymes that utilize NADH or NADPH as electron donors to facilitate the reduction.[3][4][6]

Caption: Metabolic activation of Acid Red 155 in the gut.

Toxicological Implications of Aromatic Amine Metabolites

While the parent Acid Red 155 molecule may exhibit low acute toxicity, the aromatic amines generated from its metabolism are the primary drivers of its potential adverse health effects.[2]

-

Absorption and Systemic Exposure : Following their formation in the intestine, these smaller, less polar aromatic amines can be absorbed into the systemic circulation, leading to exposure of various internal organs.[2]

-

Metabolic Activation and Genotoxicity : The toxicity of these aromatic amines often requires further metabolic activation, typically N-hydroxylation, which occurs in the liver.[2] These activated metabolites can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. This multi-step activation pathway is a well-established mechanism for the carcinogenicity of many aromatic amines.[2]

-

Carcinogenicity : Although data specific to Acid Red 155 is limited, numerous studies on other azo dyes have demonstrated that their metabolites are carcinogenic in animal models.[3][4][6] For example, C.I. Acid Red 114, which is structurally related, has shown sufficient evidence of carcinogenicity in experimental animals.[7][8]

Caption: Downstream toxicological pathway of azo dye metabolites.

Experimental Methodologies

To elucidate the mechanism of action of Acid Red 155, a series of validated experimental protocols are required. These methods focus on confirming the metabolic pathway and assessing the toxicological potential of the resulting products.

Protocol 1: In Vitro Anaerobic Degradation Assay

-

Objective : To demonstrate and quantify the reductive cleavage of Acid Red 155 by intestinal microbiota.

-

Methodology :

-

Preparation : Prepare an anaerobic culture medium (e.g., brain heart infusion broth) supplemented with Acid Red 155 to a final concentration of 100 µM.

-

Inoculation : In an anaerobic chamber, inoculate the medium with a fresh fecal slurry from a human or rodent donor (e.g., 1% w/v) to simulate the gut environment. A negative control (no inoculum) must be run in parallel.

-

Incubation : Incubate the cultures anaerobically at 37°C.

-

Sampling : Collect aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis : Centrifuge samples to pellet solids. Analyze the supernatant for the disappearance of the parent dye using a spectrophotometer at its maximum absorbance wavelength (λmax). Further analysis of metabolites is performed via HPLC (see Protocol 2).

-

Protocol 2: Metabolite Identification by HPLC-MS

-

Objective : To separate, identify, and quantify the aromatic amine metabolites generated from azo reduction.

-

Methodology :

-

Sample Preparation : Use the supernatant from the degradation assay (Protocol 1). Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the metabolites.

-

Chromatography : Inject the processed sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Mobile Phase : Use a gradient elution program with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Detection : Couple the HPLC output to a Mass Spectrometer (MS) detector (e.g., ESI-qTOF).

-

Data Analysis : Identify metabolites by comparing their mass-to-charge ratios (m/z) and retention times to those of authenticated analytical standards.

-

Protocol 3: Mutagenicity Assessment (Ames Test)

-

Objective : To evaluate the mutagenic potential of Acid Red 155 and its degradation products, as required for most toxicological assessments of azo dyes.[7]

-

Methodology :

-

Strains : Utilize Salmonella typhimurium histidine-auxotrophic strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

-

Metabolic Activation : Perform the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its liver-activated metabolites.

-

Exposure : Plate the bacterial strains on a minimal glucose agar medium with a trace of histidine, along with various concentrations of the test article (parent dye or isolated metabolites).

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Evaluation : Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Conclusion

The biological mechanism of action of Acid Red 155 is fundamentally a process of metabolic activation. The parent dye itself is of less toxicological concern than the aromatic amine metabolites generated by the reductive action of the gut microbiota.[3][6] This bioactivation pathway underscores a critical principle in toxicology and drug development: the evaluation of a xenobiotic must extend beyond the parent compound to include its key metabolites. Understanding this mechanism is paramount for accurately assessing the potential health risks associated with exposure to Acid Red 155 and other azo dyes and for guiding the development of safer alternatives.

References

-

Title: Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Toxicological Significance of Azo Dye Metabolism by Human Intestinal Microbiota - PubMed Source: PubMed URL: [Link]

-

Title: Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed Source: PubMed URL: [Link]

-

Title: Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency - Miljøstyrelsen Source: Ministry of Environment of Denmark URL: [Link]

-

Title: Toxicological significance of azo dye metabolism by human intestinal microbiota Source: IMR Press URL: [Link]

-

Title: Acid Red 155 - World dye variety Source: World Dye Variety URL: [Link]

-

Title: CI ACID RED 114 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Source: National Center for Biotechnology Information URL: [Link]

-

Title: Toxicology and Carcinogenesis Studies of C.I. Acid Red 114 (CAS No. 6459-94-5) in F344/N Rats (Drinking Water Studies) - PubMed Source: PubMed URL: [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CI ACID RED 114 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Toxicology and Carcinogenesis Studies of C.I. Acid Red 114 (CAS No. 6459-94-5) in F344/N Rats (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Supranol Brilliant Red 3B

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of Supranol Brilliant Red 3B, an azo dye with potential applications in various scientific domains. While specific, universally accepted spectroscopic data for this compound is not extensively documented in publicly available literature, this guide outlines the fundamental principles and detailed experimental protocols necessary for researchers to determine its key spectroscopic parameters. By following the methodologies described herein, researchers can generate reliable and reproducible data for their specific applications, ensuring scientific rigor and advancing their research objectives. This document is structured to empower researchers with the practical knowledge required to thoroughly characterize this and similar compounds.

Introduction to this compound

This compound, also known by its synonym Acid Red 155, is a synthetic dye belonging to the azo class of compounds.[1] Its chemical structure and fundamental properties are summarized below. A comprehensive understanding of its spectroscopic behavior is crucial for its application in research, particularly in fields that rely on the interaction of light with matter, such as in the development of assays or as a staining agent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | [2] |

| CAS Number | 8004-53-3 | [1][2][3] |

| Molecular Formula | C₃₀H₂₉N₃Na₂O₉S₃ | [1][2] |

| Molecular Weight | 717.74 g/mol | [1] |

| Appearance | Red to brown powder | [] |

| Solubility | Soluble in water and ethanol | [3] |

Foundational Principles of Spectroscopic Analysis

The interaction of light with a molecule like this compound can be investigated using various spectroscopic techniques. The two primary methods discussed in this guide are UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] When a molecule absorbs a photon of light, an electron is promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light that are absorbed are characteristic of the molecule's electronic structure. The relationship between absorbance, concentration, and the path length of the light is described by the Beer-Lambert Law.[6][7]

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to its ground state by emitting a photon.[8][9][10] This emitted light is typically of a longer wavelength (lower energy) than the absorbed light.[9][10] Fluorescence spectroscopy is a highly sensitive technique used to study the fluorescent properties of substances.[8][11]

The key parameters in fluorescence spectroscopy are the excitation spectrum (the range of wavelengths the molecule can absorb to initiate fluorescence) and the emission spectrum (the range of wavelengths of light emitted).[12][13]

Experimental Determination of Spectroscopic Properties

Due to the limited availability of published spectroscopic data for this compound, this section provides detailed protocols for its experimental determination.

Workflow for Spectroscopic Characterization

The following diagram illustrates the overall workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the comprehensive spectroscopic characterization of a fluorescent dye.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis.

Protocol:

-

Materials:

-

This compound

-

High-purity solvent (e.g., spectroscopic grade ethanol or deionized water)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions with known concentrations.

-

Record the UV-Vis absorption spectrum for each dilution, scanning a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).[7]

-

At the λmax, record the absorbance values for each of the prepared dilutions.

-

Plot the absorbance at λmax versus the concentration of the dilutions.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) when the path length is 1 cm.[7][14]

-

Table 2: Example Data for Molar Extinction Coefficient Determination

| Concentration (mol/L) | Absorbance at λmax |

| Concentration 1 | Absorbance 1 |

| Concentration 2 | Absorbance 2 |

| Concentration 3 | Absorbance 3 |

| Concentration 4 | Absorbance 4 |

| Concentration 5 | Absorbance 5 |

Determination of Fluorescence Spectra and Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, and it represents the efficiency of the fluorescence process.[15]

Protocol for Fluorescence Spectra:

-

Materials:

-

Procedure:

-

Place the dilute solution of this compound in the spectrofluorometer.

-

To determine the emission spectrum, excite the sample at its absorption maximum (λmax) and scan a range of longer wavelengths.

-

To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of shorter excitation wavelengths.

-

Protocol for Relative Fluorescence Quantum Yield:

The comparative method, using a well-characterized standard with a known quantum yield, is a reliable approach.[15][17]

-

Materials:

-

Solutions of this compound and a standard fluorophore (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) of varying, low concentrations. The standard should have absorption and emission properties as close as possible to the sample.

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

-

Procedure:

-

Prepare a series of dilutions for both the this compound and the standard.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield can be calculated using the following equation:[15] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φ is the quantum yield

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts x and st denote the unknown sample and the standard, respectively.

-

-

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Data Interpretation and Considerations

-

Solvent Effects: The spectroscopic properties of dyes can be significantly influenced by the solvent due to factors like polarity and viscosity. It is crucial to report the solvent used in all measurements.

-

pH Effects: The absorption and emission characteristics of this compound may be pH-dependent. This should be investigated by performing measurements in buffered solutions of varying pH.

-

Purity of the Compound: The presence of impurities can significantly affect spectroscopic measurements. It is recommended to use a highly purified sample of this compound.

Conclusion

This guide provides a comprehensive roadmap for the spectroscopic characterization of this compound for researchers in various scientific disciplines. By following the detailed protocols for determining the molar extinction coefficient, fluorescence spectra, and quantum yield, researchers can obtain the critical data necessary for their specific applications. The emphasis on sound experimental design and an understanding of the underlying principles will ensure the generation of high-quality, reliable spectroscopic data.

References

-

Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]

-

Slideshare. (n.d.). Fluorescence Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChemicals. (n.d.). 8004-53-3,this compound. Retrieved from [Link]

-

HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy. Retrieved from [Link]

-

Conduct Science. (2019, November 28). Fluorescence Spectrophotometry: Principles and Applications. Retrieved from [Link]

-

OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 8004-53-3. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved from [Link]

-

ResearchGate. (2015, March 9). Is there any way to obtain approximate or accurate molar extinction coefficients?. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C30H31N3O9S3). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Determining the molar extinction coefficient of gold nanoparticles. Retrieved from [Link]

-

World dye variety. (2012, May 31). Acid Red 66. Retrieved from [Link]

-

MDPI. (n.d.). Acid Red 66 Dye Removal from Aqueous Solution by Fe/C-based Composites: Adsorption, Kinetics and Thermodynamic Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Acid Red 66 Dye Removal from Aqueous Solution by Fe/C-based Composites: Adsorption, Kinetics and Thermodynamic Studies. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supranol brilliant red G. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-chloro-6-((4-sulfophenyl)amino). Retrieved from [Link]

Sources

- 1. 8004-53-3,this compound [lookchemicals.com]

- 2. This compound | C30H29N3Na2O9S3 | CID 136666673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 8004-53-3 [chemicalbook.com]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. horiba.com [horiba.com]

- 10. conductscience.com [conductscience.com]

- 11. Fluorescence Spectroscopy: Principles, Techniques, and Applications | PPTX [slideshare.net]

- 12. Absorption and Emission Spectra [bdbiosciences.com]

- 13. biotium.com [biotium.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. iss.com [iss.com]

- 17. researchgate.net [researchgate.net]

Introduction: Understanding the Significance of Acid Red 155 Solubility

An In-Depth Technical Guide to the Solubility of Acid Red 155 in Laboratory Solvents

Acid Red 155 (C.I. 18130) is a single azo class anionic dye valued for its vibrant red hue.[1] Its molecular structure, characterized by aromatic rings, an azo linkage (-N=N-), and critically, sodium sulfonate groups, dictates its utility in various scientific and industrial applications, from textile dyeing to potential uses in biomedical research. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a foundational parameter that governs formulation strategies, experimental design, and the ultimate success of an application.

This guide provides a detailed exploration of the solubility of Acid Red 155. Moving beyond simple data points, we will delve into the physicochemical principles governing its dissolution, present qualitative and quantitative data in key laboratory solvents, and provide a rigorous, field-proven experimental protocol for determining its solubility. This document is designed to empower the researcher with both the theoretical knowledge and the practical methodology required to confidently work with this compound.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of any compound is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (Acid Red 155) and the solvent. The molecular structure of Acid Red 155, C₃₀H₂₉N₃Na₂O₉S₃, with a molecular weight of 717.74 g/mol , provides clear indicators of its solubility behavior.[1]

-

Polarity and Ionization: The key to Acid Red 155's solubility in polar solvents lies in its two sodium sulfonate (-SO₃Na) groups. In solution, these groups dissociate into sulfonate anions (-SO₃⁻) and sodium cations (Na⁺). This ionic nature makes the molecule highly polar.

-

Intermolecular Forces:

-

Ion-Dipole Interactions: In polar protic solvents like water, the dissociated sulfonate and sodium ions form strong ion-dipole interactions with the partial positive (on hydrogen) and partial negative (on oxygen) ends of the water molecules. These forces are powerful enough to overcome the solute's lattice energy, leading to dissolution.

-

Hydrogen Bonding: The hydroxyl (-OH) and sulfonamido (-NHSO₂-) groups on the naphthalene ring can act as hydrogen bond donors and acceptors, further enhancing solubility in protic solvents like water and alcohols.

-

Van der Waals Forces: The large, nonpolar aromatic structure contributes to van der Waals forces, which are the primary interactions with nonpolar solvents. However, these forces are generally insufficient to overcome the strong ionic and polar interactions within the dye molecule itself, predicting poor solubility in nonpolar solvents.

-

Factors such as temperature and pH can also significantly influence solubility.[2][3] Increased temperature generally increases the solubility of solids, while pH can affect the ionization state of the functional groups, though the sulfonic acid groups in Acid Red 155 remain ionized across a wide pH range.

Solubility Profile of Acid Red 155

The following table summarizes the known and predicted solubility of Acid Red 155 in common laboratory solvents. The data is compiled from direct sources where available and supplemented with expert predictions based on the chemical principles outlined above and the known behavior of similar acid dyes.

| Solvent | Solvent Type | Predicted/Known Solubility | Observations & Rationale | Citation(s) |

| Water (H₂O) | Polar Protic | Soluble | Forms a clear, quality red solution. The high polarity and hydrogen bonding capacity of water lead to strong ion-dipole interactions with the sulfonate groups. | [1] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Forms a red solution. As a polar protic solvent, ethanol can engage in both hydrogen bonding and polar interactions. | [1] |

| Methanol (CH₃OH) | Polar Protic | Soluble | Similar to ethanol, its high polarity and ability to hydrogen bond facilitate the dissolution of polar, ionic dyes. | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar "super solvent" known to dissolve a vast array of both polar and nonpolar compounds, including many inorganic salts and polymers. | [4][5][6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Known as a "universal solvent," DMF's high dielectric constant and solvency power make it highly effective for dissolving polar organic compounds like dyes. | [7][8][9] |

| Acetone (C₃H₆O) | Polar Aprotic | Predicted Insoluble/Slightly Soluble | While polar, acetone is a less effective solvent for highly ionic compounds compared to water or DMSO. Similar acid dyes show insolubility in acetone. | [10] |

| Hexane (C₆H₁₄) | Nonpolar | Predicted Insoluble | The nonpolar nature of hexane cannot overcome the strong intermolecular forces of the ionic Acid Red 155 molecule. | |

| Toluene (C₇H₈) | Nonpolar | Predicted Insoluble | Similar to hexane, this nonpolar aromatic solvent is not expected to dissolve the highly polar dye. |

Experimental Protocol: Quantitative Determination of Solubility

This protocol provides a robust, self-validating method for determining the solubility of Acid Red 155 in a given solvent using UV-Visible spectrophotometry. This approach is superior to simple gravimetric methods for colored compounds due to its higher sensitivity and precision.

Part 1: Preparation of a Standard Calibration Curve

Causality: A calibration curve is essential to relate a measured absorbance value directly to a known concentration, forming the basis of the quantitative analysis.

-

Prepare a Stock Solution: Accurately weigh approximately 50 mg of Acid Red 155 and dissolve it in 100 mL of the chosen solvent in a volumetric flask. This creates a stock solution of ~500 µg/mL. Record the exact mass and calculate the precise concentration.

-

Create Serial Dilutions: Prepare a series of at least five standard solutions from the stock solution. For example, dilute the stock to create standards of 50, 25, 10, 5, and 1 µg/mL.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Acid Red 155 in that solvent. Use the pure solvent as a blank.

-

Plot the Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable standard curve.

Part 2: Preparation of a Saturated Solution

Causality: To measure maximum solubility, a solution must be in equilibrium with excess, undissolved solute. This ensures the solvent is holding the maximum possible amount of the compound under the given conditions.

-

Add Excess Solute: Add an excess amount of Acid Red 155 powder (e.g., 50-100 mg) to a vial containing a known volume of the solvent (e.g., 10 mL). The presence of visible, undissolved solid is required.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25°C). Stir vigorously for at least 24 hours. This extended time is critical to ensure the system reaches solubility equilibrium.[10]

Part 3: Sample Analysis and Calculation

Causality: The undissolved solute must be completely removed to ensure that the concentration of only the dissolved dye is measured.

-

Separate Undissolved Solid: After equilibration, remove the vial and allow the undissolved solid to settle. To completely separate the supernatant from any suspended microparticles, centrifuge the sample at high speed (e.g., 5000 rpm for 15 minutes).[10]

-

Dilute the Supernatant: Carefully pipette a small, known volume (e.g., 100 µL) of the clear supernatant. Dilute this aliquot with the solvent to a final volume that will yield an absorbance reading within the linear range of your calibration curve (typically 0.1 to 1.0 AU). Record the dilution factor accurately.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the same λmax used for the standard curve.

-

Calculate Solubility:

-

Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

-

The result is the solubility of Acid Red 155 in that solvent, typically expressed in g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination of Acid Red 155.

Conclusion

The solubility of Acid Red 155 is fundamentally driven by its highly polar, ionic nature, conferred by its sodium sulfonate groups. It is readily soluble in polar protic solvents like water and ethanol and is expected to be highly soluble in powerful polar aprotic solvents such as DMSO and DMF.[1] Conversely, it is predicted to be insoluble in nonpolar organic solvents. For researchers requiring precise quantification, the provided spectrophotometric protocol offers a reliable and reproducible method. A thorough understanding and accurate measurement of solubility are indispensable first steps in leveraging the properties of Acid Red 155 for any advanced scientific application.

References

- World dye variety. (2012). Acid Red 155.

- ResearchGate. (n.d.). A new method for the determination of the solubility of disperse dyes.

- Scribd. (n.d.). Dye Solubility Test | PDF.

- Alfa Chemistry. (n.d.).

- World dye variety. (2012). Direct Red 155.

- IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.

- Jetir.Org. (n.d.). Isolation of Azo dyes degrading microorganisms.

- NIH. (n.d.). Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures.

- ResearchGate. (n.d.). 5 Factors affecting decolorization of dyes. | Download Scientific Diagram.

- ResearchGate. (n.d.). Azo Dyes Degradation Approaches and Challenges: An Overview.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.

- MedchemExpress.com. (n.d.). Acid Red 249 (Tracid Brilliant Red B) | Dye.

- Wikipedia. (n.d.). Dimethylformamide.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

- gChem Global. (n.d.). DMSO.

- MAHACID. (n.d.). Acid Dyes Item 1.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Emperor Chem. (n.d.). Acid Red 249 - Weak Acid Brilliant Red B.

- Benchchem. (n.d.). Solubility and spectral properties of Acid Red 73.

- PubChem. (n.d.). N,N-Dimethylformamide.

- Eastman Chemical Company. (2018). Dimethylformamide (DMF) | TDS.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 8. productcatalog.eastman.com [productcatalog.eastman.com]

- 9. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"Supranol brilliant red 3B" molecular weight and formula for experimental design

A Technical Guide to Supranol Brilliant Red 3B for Advanced Experimental Design

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. The focus is on its core physicochemical properties and the mechanistic rationale behind its application in experimental protocols, ensuring a foundation for robust and reproducible results.

Core Physicochemical Properties

This compound, also known as Acid Red 155, is a synthetic anionic dye belonging to the azo class.[1][2] A precise understanding of its molecular characteristics is fundamental for accurate solution preparation and the design of quantitative assays. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₉N₃Na₂O₉S₃ | [2][3][4][5] |

| Molecular Weight | 717.7 g/mol | [3][4] |

| CAS Number | 8004-53-3 | [1][2][3][6] |

| IUPAC Name | disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | [3] |

| Class | Azo Dye / Acid Dye | [7] |

| Solubility | Soluble in water | [1] |

Mechanism of Action: The Principle of Electrostatic Interaction

The utility of this compound in a biological context is governed by the fundamental principles of electrostatic attraction. As an acid dye, it is anionic, carrying a net negative charge in solution due to its sulfonate groups (-SO₃⁻).[8][9] Its primary targets within biological specimens are components that are cationic (positively charged) under acidic conditions.

Causality in Staining: The staining mechanism relies on the formation of salt linkages between the anionic dye and protonated basic groups in tissues, primarily the amine groups (-NH₃⁺) of amino acids within proteins.[7]

-

Acidic Environment: The application of an acid dye is typically performed in an acidic solution. This low pH environment ensures the protonation of cytoplasmic proteins, rendering them acidophilic (acid-loving) and creating a strong positive charge.[8][9]

-

Dye Binding: The negatively charged this compound is then electrostatically attracted to these positively charged proteins, resulting in the characteristic red staining of cytoplasm, muscle fibers, collagen, and mitochondria.[10]

-

Basophilic Structures: Conversely, basophilic structures, which are acidic and negatively charged (e.g., nucleic acids in the cell nucleus), repel the anionic dye.[9][10] This charge-based discrimination is the foundation for achieving differential staining and contrast in histological preparations.

The diagram below illustrates this fundamental electrostatic interaction.

Caption: Mechanism of acid dye staining.

Experimental Design & Protocols

While this compound is noted in chemical databases, its direct application in specific, named histological stains is less commonly documented than dyes like Eosin. However, as an acid dye, it can be employed as a counterstain in protocols that typically use Eosin, such as the Hematoxylin and Eosin (H&E) stain, or in trichrome staining methods. The following is a generalized, self-validating protocol for using an acid dye as a cytoplasmic counterstain.

Generalized Protocol for Acid Dye Counterstaining

This workflow outlines the critical steps for using an acid dye following nuclear staining with hematoxylin.

Caption: Experimental workflow for acid dye counterstaining.

Step-by-Step Methodology

A. Solution Preparation:

-

Stock Dye Solution (1% w/v):

-

Accurately weigh 1.0 g of this compound powder (MW: 717.7 g/mol ).

-

Dissolve in 100 mL of deionized water. Stir until fully dissolved.

-

-

Working Dye Solution (0.1% - 0.5% w/v):

-

Dilute the stock solution with deionized water to the desired concentration.

-

Causality: The optimal concentration may require validation. A lower concentration can prevent over-staining and provide more nuanced differentiation of cytoplasmic elements.

-

Add 0.5 mL of glacial acetic acid per 100 mL of working solution to lower the pH and enhance the acidophilic reaction.[8]

-

B. Staining Procedure (for paraffin-embedded sections):

-

Deparaffinization and Rehydration: Process slides through xylene and graded alcohols to water. This is a standard histological procedure to ensure aqueous stains can penetrate the tissue.

-

Nuclear Staining: Immerse slides in a suitable hematoxylin solution (e.g., Harris's or Mayer's) for 5-10 minutes.

-

Rinse: Briefly rinse in running tap water.

-

Differentiation:

-

Dip slides in 0.5-1.0% acid alcohol for a few seconds.

-

Causality: This step is critical for quality control. It removes non-specific hematoxylin binding and sharpens nuclear detail. The timing is crucial and must be monitored microscopically for optimal results.

-

-

Bluing:

-

Immerse in a bluing agent (e.g., Scott's tap water substitute or lithium carbonate solution) for 1-2 minutes.[8]

-

Causality: This alkaline solution converts the initial soluble red-purple hematoxylin-mordant complex to an insoluble, crisp blue-purple, finalizing the nuclear stain.

-

-

Wash: Wash in running tap water for 2-5 minutes.

-

Counterstaining:

-

Immerse slides in the working solution of this compound for 1-3 minutes.

-

Self-Validation: The timing should be optimized for the specific tissue type and desired staining intensity. Start with a shorter duration and increase as needed.

-

-

Dehydration, Clearing, and Mounting:

-

Process slides through graded alcohols (95%, 100%) to remove water.

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

Causality: Proper dehydration and clearing are essential for achieving optical clarity for microscopy. Incomplete dehydration will result in cloudy slides.

-

Expected Results and Interpretation

-

Nuclei: Blue to purple.

-

Cytoplasm, Muscle, Keratin: Varying shades of red or pink.

-

Collagen & Erythrocytes: Bright red or pink.

Alterations from expected staining patterns can indicate changes in cellular protein content or pH, which may be relevant in pathological assessments.[10] For example, a cell with highly active protein synthesis may exhibit more intense cytoplasmic acidophilia.

References

-

PubChem. This compound | C30H29N3Na2O9S3. National Center for Biotechnology Information. Available from: [Link]

-

LookChemicals. 8004-53-3, this compound. Available from: [Link]

-

University of Leeds. H&E staining - The Histology Guide. Available from: [Link]

-

Kuhlmann, W.D. Dyes, stains, and special probes in histology. Laboratory Diagnostics & Cell Science. Available from: [Link]

-

World dye variety. Acid Red 68. Available from: [Link]

-

ChemWhat. This compound CAS#: 8004-53-3. Available from: [Link]

-

PubChemLite. This compound (C30H31N3O9S3). Available from: [Link]

-

The Cell. Basic and Acid Dyes for Histology. Available from: [Link]

-

CONICET. Dyes and Stains: from molecular structure to histological application. Available from: [Link]

Sources

- 1. This compound | 8004-53-3 [chemicalbook.com]

- 2. 8004-53-3,this compound [lookchemicals.com]

- 3. This compound | C30H29N3Na2O9S3 | CID 136666673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 8004-53-3 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 5. This compound | 8004-53-3 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 10. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

A Senior Application Scientist's Guide to the Health and Safety of Acid Red 155 in a Laboratory Setting

This guide provides an in-depth overview of the health and safety considerations for the handling, storage, and emergency management of Acid Red 155 (C.I. 18130) in a research and drug development environment. As specific toxicological and safety data for Acid Red 155 is limited, this document synthesizes available information and incorporates best practices derived from safety data for structurally related single azo acid dyes to ensure a high standard of laboratory safety.

Chemical Identification and Physical Properties

Acid Red 155 is a single azo class acid dye.[1] Its fundamental role in the laboratory is typically as a staining agent. Understanding its basic properties is the first step in establishing safe handling protocols.

| Property | Value | Source |

| C.I. Name | Acid Red 155, C.I. 18130 | [1] |

| CAS Number | 8004-53-3 | [1] |

| Molecular Formula | C₃₀H₂₉N₃Na₂O₉S₃ | [1] |

| Molecular Weight | 717.74 g/mol | [1] |

| Appearance | Red powder | [2] |

| Solubility | Soluble in water and ethanol. | [1] |

Hazard Identification and Toxicological Profile

Potential Health Effects:

-

Skin Irritation: Causes skin irritation.[4] Prolonged or repeated contact may lead to redness and has a degreasing effect on the skin.[4]

-

Eye Irritation: Causes serious eye irritation, which may manifest as redness and tearing.[4]

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[5] Symptoms can include coughing and headache.[4]

-

Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation, leading to symptoms such as abdominal pain, nausea, vomiting, and diarrhea.[4][5]

Carcinogenicity and Mutagenicity:

-

Specific carcinogenicity data for Acid Red 155 is not listed by major regulatory bodies.[5]

-

However, it is crucial to note that some azo dyes can be metabolized to form aromatic amines, a class of chemicals that includes known carcinogens. Therefore, minimizing exposure is a critical precautionary measure.

Laboratory Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.

Engineered Controls:

-

Always handle Acid Red 155 powder within a certified chemical fume hood or a ventilated enclosure to control airborne levels.[5][6]

-

Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[5]

Storage Requirements:

-

Keep containers tightly closed to prevent moisture absorption and dust dispersion.[4][5]

-

Store away from incompatible materials, particularly strong oxidizing agents.[3][5]

-

Containers should be clearly labeled.[4] Segregate from incompatible materials to prevent accidental mixing.[6]

Safe Handling Practices:

-

Preparation: Before handling, review this guide and the most current Safety Data Sheet (SDS).

-

Dispensing: When weighing or transferring the powder, do so within a fume hood to prevent dust generation and inhalation.[5]

-

Contact Avoidance: Avoid all direct contact with the eyes, skin, and clothing.[5] Do not breathe the dust.[7]

-

Hygiene: Wash hands and other exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed and washed before reuse.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.[8] PPE should be worn at all times when handling Acid Red 155.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield used in combination with goggles.[5][8] | Protects against dust particles and splashes causing serious eye irritation.[4] |

| Hand Protection | Nitrile or butyl rubber gloves.[9] | Provides a barrier against skin contact, preventing irritation.[4] |

| Body Protection | A lab coat, apron, or coveralls appropriate to prevent skin contact.[3] | Minimizes the risk of skin contamination from spills or dust. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if ventilation is inadequate or dust is generated.[5] | Prevents inhalation of irritating dust particles.[5] |

Emergency Procedures: First-Aid and Spill Response

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[5][10] |

| Skin Contact | Remove contaminated clothing immediately.[4][11] Wash the affected skin gently with plenty of soap and water.[4] If skin irritation develops or persists, get medical advice.[4][5] |

| Inhalation | Move the exposed person to fresh air at once and keep them at rest.[5][10] If breathing is difficult, administer oxygen.[5] If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth thoroughly with water and give 2-4 cupfuls of water to drink.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5][10] |

Accidental Release Measures

For any spill, the primary goals are to contain the material, prevent its spread, and protect personnel.

-

Evacuate: Evacuate unnecessary personnel from the spill area.[4]

-

Ventilate: Ensure adequate ventilation.

-

Protect: Wear the appropriate PPE as outlined in Section 4. Avoid breathing dust.[4]

-

Contain & Clean:

-

Decontaminate: Clean the spill area thoroughly with soap and water once the material has been removed.

Fire-Fighting and Disposal

Fire-Fighting Measures:

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4]

-

Specific Hazards: The material is not considered flammable.[4] However, thermal decomposition during a fire may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[3][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations:

-

Dispose of waste and contaminated materials in accordance with all local, state, and federal regulations.[4]

-

This material and its container must be disposed of in a safe way.[4] Do not allow it to enter drains or surface water.[4]

References

-

Acid Red 155 - World dye variety. (2012-06-01). World dye variety. [Link]

-

ACID RED - SDS EU (Reach Annex II). Loci Forensics B.V.[Link]

-

Direct Red 155 - World dye variety. (2012-07-10). World dye variety. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Acid Handling. University of Utah. [Link]

-

AC-55-5 RED Safety Data Sheet. (2013-03-19). Ecolab. [Link]

-

Acid Red 15 - World dye variety. (2012-05-30). World dye variety. [Link]

-

Safety Data Sheet. (2015-04-27). Dharma Trading Co.[Link]

-

WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014-03-03). Zaera Research Group. [Link]

-

Acid Red 1 - World dye variety. (2012-05-30). World dye variety. [Link]

-

Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. [Link]

-

SPECTRA PONCEAU RED 6 PDR - SAFETY DATA SHEET (SDS). Spectra Colors Corp. [Link]

-

Safety Data Sheet: Acid red 14. Carl ROTH. [Link]

-

Protective Equipment. American Chemistry Council. [Link]

-

What PPE Should You Wear When Handling Acid 2026? (2025-01-07). LeelineWork. [Link]

-

Acid Attack First Aid: What you need to do to. (2017-10-20). Liverpool Training Solutions. [Link]

-

CI ACID RED 114. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. [Link]

-

First Aid for Chemical Exposure. (2024-01-31). Coast2Coast. [Link]

-

C.I. Acid Red 1. PubChem. [Link]

-

Acid or Corrosive Substance First Aid. Virtual College. [Link]

-

Personal Protective Equipment. OSHA. [Link]

-

Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

-

Personal Protective Equipment. US EPA. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. lociforensics.nl [lociforensics.nl]

- 5. cncolorchem.com [cncolorchem.com]

- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. osha.gov [osha.gov]

- 9. leelinework.com [leelinework.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

"Supranol brilliant red 3B" potential applications in cell biology

Initiating Data Collection

I'm starting a deep dive into "Supranol brilliant red 3B." My initial focus is gathering data: its chemical composition, past applications, and any documented usage in biology or cell biology. I need to establish a comprehensive knowledge base from which I can begin to draw connections and formulate my research.

Refining Application Scope

I'm now expanding my search. I'm looking beyond initial data collection and pivoting toward specific biological uses. I'm focusing on staining, assays, and fluorescence possibilities, looking at related dyes' mechanisms to infer applications. Toxicity and biocompatibility are crucial factors. Next, I'll formulate detailed experimental protocols for my applications.

Analyzing Potential Applications

I'm now focusing on specific studies using "this compound" and similar dyes for staining, viability, or fluorescence. I'm inferring potential biological applications based on these mechanisms and considering biocompatibility. I'm beginning to outline detailed experimental protocols for my applications, targeting cell biology uses like counterstaining, viability indication, and phagocytosis tracking.

A Technical Guide to the Exploratory Use of Acid Red 155 as a Novel Histological Stain

Abstract

Histological staining is a cornerstone of pathology and biological research, providing the essential contrast needed to visualize tissue architecture and cellular detail. While a canon of established stains is widely used, the exploration of novel dyes offers the potential for new specificities and staining characteristics. This technical guide introduces Acid Red 155 (C.I. 18130), an azo dye, as a candidate for a novel cytoplasmic and connective tissue stain. Drawing from the fundamental principles of acid dye chemistry and established histological protocols, this document provides a comprehensive theoretical framework and practical starting point for researchers interested in evaluating Acid Red 155. We will delve into its physicochemical properties, hypothesize its mechanism of action, propose detailed experimental protocols for its application, and discuss methodologies for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their histological toolkit.

Introduction: The Case for Novel Stains

The ability to differentially stain cellular components is fundamental to microscopic analysis. The most common routine stain, Hematoxylin and Eosin (H&E), effectively differentiates the nucleus and cytoplasm, but specific research questions often demand a more nuanced view of the extracellular matrix, muscle fibers, or other protein-rich structures.[1][2] Acid dyes, which are anionic, bind to cationic components in tissue, primarily proteins in the cytoplasm and connective tissues.[3][4] This interaction makes them excellent candidates for counterstains or as components in trichrome methods designed to highlight collagen and muscle.[5]

Acid Red 155 is a synthetic dye with properties that suggest its utility in histology.[6] This guide serves as a foundational document to bridge the gap between its industrial application and its potential in the research laboratory. We will provide the scientific rationale and a clear, actionable path for its evaluation as a reliable and reproducible histological stain.

Physicochemical Profile of Acid Red 155

Understanding the molecular characteristics of a dye is critical to predicting its staining behavior. Acid Red 155 is a single azo class dye with the following properties.[6] Its solubility in water and ethanol is a key advantage, simplifying the preparation of staining solutions.[6]

| Property | Value | Source |

| C.I. Name | C.I. Acid Red 155 | [6] |

| C.I. Number | 18130 | [6] |

| CAS Number | 8004-53-3 | [6] |

| Molecular Formula | C₃₀H₂₉N₃Na₂O₉S₃ | [6] |

| Molecular Weight | 717.74 g/mol | [6] |

| Molecular Class | Single Azo | [6] |

| Solubility | Soluble in water and ethanol | [6] |

| Appearance | Colourful red with blue light | [6] |

Theoretical Basis for Staining

General Mechanism of Action: Acid Dyes

The primary mechanism governing the action of acid dyes in histology is electrostatic interaction.[7] The process is fundamentally a salt-like linkage between oppositely charged ions.

-

Tissue State: In an acidic solution, the amino groups (-NH₂) of proteins within the tissue become protonated, acquiring a positive charge (-NH₃⁺). These cationic sites are prevalent in cytoplasmic proteins (like actin and myosin in muscle) and collagen fibers.[3][7]

-

Dye State: Acid Red 155, like other acid dyes, is an anionic salt. In solution, it dissociates, and its colored component carries a net negative charge, typically due to sulfonic acid groups (-SO₃⁻).

-

Interaction: The negatively charged anionic dye molecules are electrostatically attracted to the positively charged cationic sites on the tissue proteins.[7] This binding results in the selective staining of these "acidophilic" structures.[3]

The pH of the staining solution is a critical factor. An acidic environment is necessary to ensure the target proteins are sufficiently protonated to bind the anionic dye.[8]

Hypothesized Staining Profile of Acid Red 155

Based on its molecular weight and multiple sulfonic acid groups, Acid Red 155 is hypothesized to be a potent stain for protein-rich structures. Its relatively large molecular size may confer a staining pattern similar to other red dyes used in trichrome methods, such as Biebrich Scarlet or Acid Fuchsin, which effectively stain cytoplasm, muscle, and keratin.[7] It is expected to produce a vibrant red coloration in these components.

Caption: Hypothesized electrostatic interaction of Acid Red 155 with tissue proteins.

Proposed Experimental Protocols

Disclaimer: These protocols are proposed starting points for investigation. Optimization of incubation times, concentrations, and differentiation steps will likely be necessary.

Preparation of Staining Solutions

Stock Solution (1% w/v):

-

Acid Red 155 Powder: 1.0 g

-

Distilled Water: 100 mL

-

Procedure: Dissolve the dye powder in distilled water with the aid of a magnetic stirrer. Gentle warming may be required. Filter the solution before storage. This stock is stable at room temperature for several months.

Working Solution (0.1% w/v in Acidic Water):

-

1% Acid Red 155 Stock Solution: 10 mL

-

Distilled Water: 90 mL

-

Glacial Acetic Acid: 1.0 mL

-

Procedure: Combine the ingredients and mix well. The final pH should be approximately 2.5-3.0. This solution should be prepared fresh for optimal results.

Staining Protocol for Paraffin-Embedded Sections

This protocol assumes standard formalin-fixed, paraffin-embedded (FFPE) tissue sections of 4-5 µm thickness.[9]

-

Deparaffinization and Rehydration:

-

Nuclear Staining (Hematoxylin):

-

Immerse in Weigert's iron hematoxylin (or similar) for 5-10 minutes.

-

Rinse in running tap water for 5 minutes.

-

Differentiate in 1% Acid Alcohol (1% HCl in 70% ethanol) for 3-5 seconds.

-

Rinse in running tap water.

-

"Blue" the sections in Scott's Tap Water Substitute or dilute ammonia water for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Cytoplasmic Staining (Acid Red 155):

-

Immerse slides in the Acid Red 155 working solution for 5-10 minutes.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through 95% ethanol and two changes of 100% ethanol.

-

Clear in two changes of xylene, 3 minutes each.[10]

-

Mount with a permanent mounting medium.

-

Caption: Proposed workflow for staining FFPE sections with Acid Red 155.

Expected Results and Interpretation

Based on the principles of acid staining, the following results are anticipated:

-

Nuclei: Blue/Purple (from Hematoxylin)

-

Cytoplasm, Muscle, Keratin: Shades of Red

-

Collagen: Pale Pink to Red (may require a trichrome method for specific differentiation)

-

Red Blood Cells: Intense Red

The intensity of the red staining will be dependent on the concentration of the dye and the duration of the staining step. Differentiation with a weak acid solution (e.g., 0.5% acetic acid) after the dye step could be explored to remove excess stain and improve contrast.

Validation and Self-Validating Systems

For any new stain, establishing a self-validating system is paramount for trustworthiness and reproducibility.

-

Positive Control: Use a tissue section known to contain a variety of components, such as skin or intestine. This allows for the assessment of the dye's performance on different acidophilic structures (e.g., keratin, smooth muscle, collagen).

-

Negative Control: A slide run through the entire process without the Acid Red 155 step should show only the blue hematoxylin staining of the nuclei.

-

Comparative Analysis: Stain serial sections with a well-established red counterstain, like Eosin Y or as part of a Masson's Trichrome, to compare the hue, intensity, and specificity of Acid Red 155.

Safety and Handling

While specific toxicological data for Acid Red 155 is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.[11]

-

Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Minimize dust generation.[12]

-

First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[12]

Conclusion and Future Directions

Acid Red 155 presents a promising, unexplored candidate for histological staining. Its chemical properties align with those of effective acid dyes used for demonstrating cytoplasm and connective tissue. The protocols provided in this guide offer a robust starting point for its evaluation. Future work should focus on optimizing staining times and concentrations across various tissue types and fixatives. Furthermore, its potential inclusion in trichrome staining methods, possibly in combination with aniline blue or light green, warrants investigation to achieve differential staining of muscle and collagen. The exploration of such novel reagents is a vital endeavor that continues to advance the capabilities of microscopic diagnostics and research.

References

- World dye variety. (2012, July 10). Direct Red 155.

- World dye variety. (2012, June 1). Acid Red 155.

- Kenhub. Interpretation of histological sections: Stains used in histology.

- Cole-Parmer. Material Safety Data Sheet - Acid Red 183.

- Qingdao Sanhuan Colorchem CO.,LTD. MSDS ACID RED 154.

- SPECTRA COLORS CORP. SAFETY DATA SHEET (SDS) - SPECTRA PONCEAU RED 6 PDR.

- Dapson, R. W., & Horvath, E. (2023). Histology, Staining. In StatPearls. StatPearls Publishing.

- Loci Forensics B.V. ACID RED - SDS EU (Reach Annex II).

- The Cell. Basic and Acid Dyes for Histology.

- Leica Biosystems. An Introduction to Routine and Special Staining.

- QIMA Life Sciences. (2019, July 16). Sample and slide preparation - Histology.

- CONICET. Dyes and Stains: from molecular structure to histological application.

- BenchChem. Unraveling the Staining Mechanisms of Acid Dyes in Biological Applications: A Technical Overview.

- BenchChem. A Comparative Guide to Acid Red Dyes in Histological Staining: Evaluating Reproducibility and Reliability.

- Radiopaedia.org. (2017, March 2). Histological stains | Radiology Reference Article.

Sources

- 1. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]